molecular formula C27H40O5Si B13704815 Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane

Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane

Katalognummer: B13704815
Molekulargewicht: 472.7 g/mol
InChI-Schlüssel: NDZORLVPMHDYOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the code “MFCD32202789” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of the compound “MFCD32202789” involves specific chemical reactions and conditions. The preparation method typically includes the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of “MFCD32202789” is scaled up to meet the demand for its applications. The industrial production methods involve large-scale chemical reactors and advanced purification techniques to produce the compound in bulk quantities. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions: The compound “MFCD32202789” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of “MFCD32202789” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products with high selectivity and yield.

Major Products Formed: The major products formed from the reactions of “MFCD32202789” depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for various applications.

Wissenschaftliche Forschungsanwendungen

The compound “MFCD32202789” has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and as a reagent in various chemical reactions. In biology, it is utilized for studying biochemical pathways and interactions. In medicine, “MFCD32202789” is investigated for its potential therapeutic effects and as a diagnostic tool. Additionally, it has industrial applications in the production of materials and chemicals with specific properties.

Wirkmechanismus

The mechanism of action of “MFCD32202789” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing biochemical processes. The detailed mechanism of action depends on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Compounds similar to “MFCD32202789” include those with similar chemical structures and properties. These compounds may share common functional groups or molecular frameworks.

Uniqueness: The uniqueness of “MFCD32202789” lies in its specific chemical structure and the resulting properties that make it suitable for particular applications. Compared to similar compounds, “MFCD32202789” may offer advantages in terms of reactivity, stability, or biological activity.

Conclusion

The compound “MFCD32202789” is a versatile chemical entity with significant applications in various scientific fields

Eigenschaften

Molekularformel

C27H40O5Si

Molekulargewicht

472.7 g/mol

IUPAC-Name

triethoxy-[3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenyl]propyl]silane

InChI

InChI=1S/C27H40O5Si/c1-6-30-33(31-7-2,32-8-3)19-9-10-22-11-13-23(14-12-22)27(4,5)24-15-17-25(18-16-24)28-20-26-21-29-26/h11-18,26H,6-10,19-21H2,1-5H3

InChI-Schlüssel

NDZORLVPMHDYOE-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](CCCC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC3CO3)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.